molecular formula C17H26N4O4S B2559985 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-72-3

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2559985
CAS No.: 2034377-72-3
M. Wt: 382.48
InChI Key: LIKMUYDTWLCZPU-UHFFFAOYSA-N
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Description

4-((4-Acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically relevant motifs: an acetamide-sulfonamide group and a N,N-dimethylpiperidine carboxamide. Molecules containing acetamide and sulfonamide groups are frequently investigated for their potential to inhibit enzymes. Recent research into conjugates featuring these scaffolds has demonstrated significant activity as urease inhibitors, which is a target for conditions related to Helicobacter pylori infections. Furthermore, the N,N-dimethylpiperidine carboxamide moiety is a common feature in many biologically active compounds and is often explored for its physicochemical and pharmacokinetic properties. This combination of functional groups makes this compound a valuable intermediate or scaffold for researchers developing novel therapeutic agents, particularly in the areas of infectious disease and enzymology. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-13(22)19-15-4-6-16(7-5-15)26(24,25)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14,18H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKMUYDTWLCZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Attachment of the acetamido group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique functional groups allow chemists to explore new chemical reactions and mechanisms.

Biology

The compound's biological activity makes it a candidate for studying various biochemical processes. It can be used in enzyme inhibition studies and receptor binding assays, potentially leading to insights into metabolic pathways and disease mechanisms.

Medicine

Research indicates potential therapeutic applications, including:

  • Anti-inflammatory Agents : The compound may inhibit pathways involved in inflammation.
  • Analgesic Properties : Studies suggest it could be effective in pain management.
  • Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Recent studies have highlighted the compound's potential in various applications:

  • Anticancer Research : In vitro studies demonstrated cytotoxic effects against human cancer cell lines, suggesting its use as a lead compound for developing anticancer drugs.
  • Enzyme Inhibition Studies : Research has shown that it can effectively inhibit certain enzymes involved in metabolic disorders.
  • Pharmacological Evaluations : Animal models have indicated promising results in reducing inflammation and pain.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceResult Summary
Anticancer Activity Cytotoxic effects on breast and colon cancer cells
Enzyme Inhibition Significant inhibition of target enzyme activity
Analgesic PropertiesReduction in pain response in animal models

Mechanism of Action

The mechanism of action of 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group may also play a role in binding to specific sites on proteins or other biomolecules. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
Target Compound C16H23N3O4S (estimated) ~363.45 Methyl-linked sulfonamide, dimethylpiperidine Enzyme inhibition, antimicrobial
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C14H19N3O4S 325.38 Direct sulfonamide attachment Research reagent
4-Amino-N,N-dimethylpiperidine-1-carboxamide C8H17N3O 171.25 Amino group, dimethylpiperidine Discontinued (stability issues)
N-(4-(3-Cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide C18H23N3O5S 393.45 Imidazolidinone core, cyclohexyl group Crystallography studies

Research Findings and Implications

  • Structural Flexibility : The methylene bridge in the target compound may enhance conformational adaptability compared to CAS 304668-29-9, improving interactions with hydrophobic binding pockets .
  • Metabolic Stability : The dimethyl groups on the piperidine could undergo N-demethylation, analogous to DIC, but the sulfonamide moiety might mitigate this via steric hindrance .
  • Synthetic Feasibility : Methods from and (e.g., DMF-mediated coupling, column chromatography) are transferable to the target compound’s synthesis, though yield optimization may be required.

Biological Activity

The compound 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide , often referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.40 g/mol

The compound features a piperidine ring substituted with an acetamidophenylsulfonamide group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that piperidine derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to affect the cell cycle by inducing G0/G1 phase arrest, which is critical in cancer therapy.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Neuropharmacological Effects

Research indicates that piperidine derivatives may impact neurotransmitter systems, suggesting potential use in treating central nervous system disorders. The compound's ability to modulate dopamine and serotonin receptors has been explored, indicating possible implications for conditions such as depression and anxiety.

Data Table: Biological Activities of the Compound

Activity Type Effect Observed Reference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria
NeuropharmacologicalModulates neurotransmitter systems

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Clinical Medicine, the compound was tested against several cancer cell lines including MGC-803 and HepG-2. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and autophagy being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound, revealing that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Further research utilizing computer-aided drug design has identified multiple targets for the compound's biological activity. Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have proposed that this compound could interact with various enzyme systems and receptors, broadening its therapeutic potential across multiple medical fields .

Q & A

What are the validated synthetic routes for 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction yields be optimized?

Basic Research Question
The compound can be synthesized via a multi-step approach involving sulfonamide coupling and piperidine functionalization. A validated method involves:

  • Step 1 : Reacting 4-acetamidobenzenesulfonyl chloride with a piperidine precursor (e.g., 4-aminomethyl-N,N-dimethylpiperidine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
  • Step 2 : Purification via mass-directed preparative liquid chromatography (LC) to isolate the target compound .
    Optimization : Yield improvements (typically 60–75%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours). Use LC-MS to monitor intermediate formation and minimize side products .

How can structural characterization of this compound be performed to confirm its identity and purity?

Basic Research Question
A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • Piperidine protons at δ 2.8–3.2 ppm (multiplet).
    • Sulfonamide NH resonance at δ 7.5–8.0 ppm (broad singlet) .
  • X-ray Diffraction : For crystalline samples, determine bond lengths and angles (e.g., C–S bond ≈ 1.76 Å in sulfonamide groups) .
  • HPLC-PDA : Purity ≥95% is achievable with a C18 column (acetonitrile/water gradient) .

What strategies are effective for resolving contradictions in biological activity data across different assay systems?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) may arise from off-target interactions or pharmacokinetic factors. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) for binding affinity and cell-based reporter assays for functional efficacy.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation in cellular models .
  • Control Experiments : Use structurally analogous compounds (e.g., replacing the acetamido group with a nitro moiety) to isolate structure-activity contributions .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for carbonic anhydrase isoforms?

Advanced Research Question
Targeted SAR approaches involve:

  • Substituent Modulation : Replace the acetamido group with sulfonamide bioisosteres (e.g., trifluoromethyl or carboxylate groups) to alter isoform selectivity .
  • Docking Simulations : Use molecular dynamics to predict interactions with CA-II vs. CA-IX active sites (e.g., hydrogen bonding with Thr200 vs. Gln92) .
  • In Vitro Testing : Screen against recombinant isoforms (e.g., CA-I, CA-II, CA-IX) using stopped-flow CO2_2 hydration assays. Correlate activity with logP values to balance potency and membrane permeability .

What analytical methods are recommended for detecting degradation products under varying storage conditions?

Advanced Research Question
For stability studies:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via UPLC-QTOF-MS to identify major impurities (e.g., hydrolysis of the acetamido group to free amine) .
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months. Quantify degradation using peak area normalization in HPLC .

How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Advanced Research Question
Use in silico tools to predict BBB permeability:

  • Molecular Descriptors : Aim for logP 2–3, polar surface area <90 Ų, and <5 hydrogen bond donors .
  • P-gp Substrate Prediction : Employ SwissADME to assess P-glycoprotein efflux risk. Introduce methyl groups on the piperidine ring to reduce P-gp binding .
  • MD Simulations : Simulate membrane partitioning in lipid bilayers to optimize amphiphilicity .

What experimental controls are critical when evaluating this compound’s off-target effects in kinase inhibition assays?

Advanced Research Question
To minimize false positives:

  • Counter-Screening : Test against a panel of 50+ kinases (e.g., PKIS kinase library) at 10 µM concentration.
  • Cellular Target Engagement : Use NanoBRET assays to confirm intracellular target binding .
  • Vehicle Controls : Include DMSO controls matched for concentration (≤0.1% v/v) to rule out solvent artifacts .

How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Advanced Research Question
Address pharmacokinetic-pharmacodynamic (PK-PD) gaps:

  • Bioavailability Studies : Measure plasma/tissue concentrations via LC-MS/MS after oral administration. Adjust dosing regimens if bioavailability is <20% .
  • Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) contributing to efficacy .
  • Disease Model Validation : Use orthotopic xenografts instead of subcutaneous models for better clinical translatability .

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